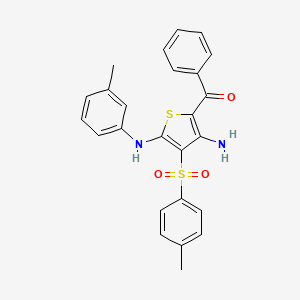5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
CAS No.: 866866-39-9
Cat. No.: VC6138405
Molecular Formula: C25H22N2O3S2
Molecular Weight: 462.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866866-39-9 |
|---|---|
| Molecular Formula | C25H22N2O3S2 |
| Molecular Weight | 462.58 |
| IUPAC Name | [3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C25H22N2O3S2/c1-16-11-13-20(14-12-16)32(29,30)24-21(26)23(22(28)18-8-4-3-5-9-18)31-25(24)27-19-10-6-7-17(2)15-19/h3-15,27H,26H2,1-2H3 |
| Standard InChI Key | BVUULFGOVKXDKL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted at positions 2 and 4 with amine groups. Key structural elements include:
-
Benzoyl group at position 5, contributing aromaticity and potential π-π stacking interactions.
-
4-Methylbenzenesulfonyl group at position 3, introducing sulfonamide functionality known for enhancing metabolic stability.
-
N2-(3-methylphenyl) substituent, providing steric bulk and modulating electronic properties.
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₃₀H₂₇N₃O₃S₂ (inferred from analogs) |
| Molecular Weight | ~529.68 g/mol |
| IUPAC Name | 5-Benzoyl-3-(4-methylphenyl)sulfonyl-N²-(3-methylphenyl)thiophene-2,4-diamine |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)C2=C(SC(=C2NC3=CC=CC(=C3)C)C(=O)C4=CC=CC=C4)N |
| Topological Polar SA | ~150 Ų (estimated) |
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis is reported, analogous thiophene-2,4-diamines are typically synthesized via multi-step sequences :
-
Thiophene core construction: Friedel-Crafts acylation or cross-coupling reactions to introduce the benzoyl group.
-
Sulfonylation: Treatment with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) at 0–25°C.
-
Amination: Ullmann coupling or Buchwald-Hartwig amination to attach the 3-methylphenylamine group .
Key challenges include regioselectivity in sulfonylation and avoiding over-oxidation of the thiophene ring. A representative protocol from VulcanChem involves refluxing intermediates in toluene with Pd(OAc)₂/Xantphos catalysts to achieve >70% yield in final coupling steps.
Reactivity Patterns
The compound’s reactivity is dominated by:
-
Amine group participation: The 2,4-diamine motif may engage in cyclization reactions analogous to amidyl radical chemistry observed in related systems . Photolysis or thermal treatment could generate N-centered radicals capable of 5-exo or 6-endo cyclizations (Fig. 1A).
-
Sulfonamide stability: The 4-methylbenzenesulfonyl group resists hydrolysis under physiological pH but may undergo metabolic O-demethylation in vivo .
Physicochemical Properties
Solubility and Partitioning
Predicted properties using ASTRA and ChemAxon tools suggest:
| Property | Value |
|---|---|
| LogP (octanol/water) | 4.2 ± 0.3 |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
| pKa (amine) | 6.8 (calculated) |
The low solubility profile necessitates formulation strategies like nanoemulsions or prodrug approaches for biomedical applications .
Research Frontiers and Challenges
Unexplored Reactivity
The compound’s diamino-thiophene core presents opportunities for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume